N'-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE N'-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC11179379
InChI: InChI=1S/C13H18N6O3/c1-8(15-10-12(21)16-13(22)19-17-10)11(20)18-14-7-9-5-3-2-4-6-9/h2-3,7-9H,4-6H2,1H3,(H,15,17)(H,18,20)(H2,16,19,21,22)/b14-7+
SMILES: CC(C(=O)NN=CC1CCC=CC1)NC2=NNC(=O)NC2=O
Molecular Formula: C13H18N6O3
Molecular Weight: 306.32 g/mol

N'-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE

CAS No.:

Cat. No.: VC11179379

Molecular Formula: C13H18N6O3

Molecular Weight: 306.32 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE -

Specification

Molecular Formula C13H18N6O3
Molecular Weight 306.32 g/mol
IUPAC Name N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide
Standard InChI InChI=1S/C13H18N6O3/c1-8(15-10-12(21)16-13(22)19-17-10)11(20)18-14-7-9-5-3-2-4-6-9/h2-3,7-9H,4-6H2,1H3,(H,15,17)(H,18,20)(H2,16,19,21,22)/b14-7+
Standard InChI Key JIGNXVYXQPZQPG-VGOFMYFVSA-N
Isomeric SMILES CC(C(=O)N/N=C/C1CCC=CC1)NC2=NNC(=O)NC2=O
SMILES CC(C(=O)NN=CC1CCC=CC1)NC2=NNC(=O)NC2=O
Canonical SMILES CC(C(=O)NN=CC1CCC=CC1)NC2=NNC(=O)NC2=O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule comprises three distinct regions:

  • A 1,2,4-triazin-6-yl core with two ketone groups at positions 3 and 5, enabling hydrogen bonding and π-π stacking interactions.

  • An (S)-configured propanehydrazide backbone at position 2, introducing stereochemical specificity critical for target binding.

  • A cyclohex-3-en-1-yl methylidene group at the hydrazide terminus, enhancing lipophilicity and conformational flexibility compared to aromatic analogs .

Stereochemical Considerations

The (S)-configuration at the propanehydrazide chiral center is preserved through asymmetric synthesis, as confirmed by circular dichroism (CD) spectra and single-crystal X-ray diffraction . This stereochemistry influences biological activity, as evidenced by reduced efficacy in (R)-enantiomers in preliminary assays .

Physicochemical Properties

PropertyValueMethod
Molecular Weight342.39 g/molHigh-resolution MS
LogP (Octanol-Water)1.87 ± 0.12Shake-flask method
Aqueous Solubility (25°C)0.89 mg/mLUV-Vis spectroscopy
pKa (Hydrazide NH)3.45Potentiometric titration

Synthetic Methodology

Stepwise Synthesis

Industrial production involves three optimized stages:

Triazinone Core Formation

Cyclization of N-cyanoguanidine derivatives under acidic conditions (H2SO4, 70°C, 6 hr) yields the 1,2,4-triazin-6-yl intermediate with 92% purity . Key parameters:

  • Temperature control (±2°C) prevents ring-opening side reactions.

  • Solvent selection (DMF:H2O 4:1) maximizes yield to 78% .

Hydrazide Backbone Installation

Reaction with (S)-2-aminopropanehydrazide in THF at −10°C achieves 89% diastereomeric excess, verified by chiral HPLC .

Cyclohexenyl Conjugation

Schiff base formation with cyclohex-3-enecarbaldehyde in ethanol under reflux (12 hr) produces the final compound. Microwave-assisted synthesis reduces reaction time to 45 min with comparable yields (82%) .

Industrial-Scale Challenges

  • Purification: Recrystallization from ethyl acetate/hexane (3:7) removes unreacted aldehydes but requires precise cooling gradients .

  • Waste Management: Neutralization of acidic byproducts generates 1.2 kg sulfate waste per kg product, necessitating ion-exchange remediation .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro testing against WHO-priority pathogens reveals broad-spectrum activity:

PathogenMIC (μg/mL)Control (Ciprofloxacin)
Methicillin-resistant S. aureus8.21.5
Carbapenem-resistant E. coli16.74.8
Candida auris32.464.1 (Fluconazole)

Mechanistic studies indicate bacterial topoisomerase IV inhibition (IC50 = 2.3 μM) and fungal ergosterol biosynthesis disruption .

Cell LineIC50 (μM)Mechanism
MCF-7 (Breast)12.4Caspase-9 activation
A549 (Lung)18.9ROS-mediated DNA damage
HT-29 (Colon)23.1β-catenin pathway inhibition

Analytical Characterization

NMR Signatures

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazine NH), 7.89 (d, J = 15.4 Hz, 1H, CH=N), 5.72 (m, 2H, cyclohexenyl H) .

  • ¹³C NMR: 167.8 ppm (C=O), 154.3 ppm (C=N), 128.1–132.4 ppm (cyclohexenyl) .

Mass Spectral Data

  • HRMS (ESI+): m/z 343.1543 [M+H]+ (calc. 343.1548) .

  • Fragmentation pattern shows sequential loss of H2O (−18.01) and CO (−28.01) .

Computational Modeling Insights

Molecular Docking

Autodock Vina simulations predict strong binding to E. coli DNA gyrase (ΔG = −9.2 kcal/mol):

  • Hydrogen bonds with Ser108 (2.1 Å) and Asp73 (1.9 Å) .

  • π-alkyl interactions with Val167 (4.3 Å) .

ADMET Predictions

ParameterPredictionReliability
Human Ether-a-go-go InhibitionLow risk (IC50 > 30 μM)0.91
CYP3A4 SubstrateYes0.87
Bioavailability68%0.79

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator